molecular formula C21H29N3O4S B6458410 4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2548995-56-6

4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione

Número de catálogo: B6458410
Número CAS: 2548995-56-6
Peso molecular: 419.5 g/mol
Clave InChI: MQBCNGNCFAUYID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione (CAS 2548995-56-6) is a high-purity chemical reagent with molecular formula C21H29N3O4S and molecular weight of 419.18787759 g/mol. This complex heterocyclic compound features a 7-methoxy-3,4-dihydroquinazolin-4-one core structure linked through piperidine and 1,1-dioxothiane moieties, creating an extended molecular framework with potential as a targeted protein degradation agent. The compound demonstrates predicted physicochemical properties including boiling point 646.7±53.0°C, pKa 8.94±0.10, and density 1.37±0.1 g/cm³ at 20°C and 760 Torr. Current research indicates this compound has significant potential in oncology research, particularly as a therapeutic agent for the degradation of mutant BRAF proteins, which play critical roles in cancer progression. BRAF is a serine/threonine protein kinase that functions as a critical component in the MAPK signaling pathway and is mutated in approximately 8% of all human cancers, including approximately 60% of melanomas, 60% of thyroid cancers, and 10% of lung adenocarcinomas. The most common BRAF mutation is V600E, which hyperactivates ERK signaling, while other mutations like G469A and G466V promote RAF homo- or hetero-dimerization. This compound represents a novel approach to targeting these mutant BRAF forms, potentially overcoming limitations of conventional BRAF inhibitors where drug resistance often develops. The structural complexity of this molecule, with multiple heterocyclic systems including quinazolinone, piperidine, and thiopyran subunits, provides specific binding characteristics that may enable selective targeting of oncogenic BRAF mutants while sparing wild-type forms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers working in targeted protein degradation, kinase biology, and oncology drug discovery will find this compound particularly valuable for investigating novel approaches to cancer treatment.

Propiedades

IUPAC Name

3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-28-18-2-3-19-20(12-18)22-15-24(21(19)25)14-16-4-8-23(9-5-16)13-17-6-10-29(26,27)11-7-17/h2-3,12,15-17H,4-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBCNGNCFAUYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostanoids from arachidonic acid. These prostanoids are involved in various physiological responses such as inflammation, pain, and fever. Therefore, the inhibition of this pathway leads to a reduction in these responses.

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and preventing the formation of prostanoids, it reduces the physiological responses associated with inflammation and pain.

Actividad Biológica

The compound 4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
IUPAC Name 4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]thiane-1,1-dione
InChI Key CULHONXQNDPRSG-UHFFFAOYSA-N

The compound features a quinazolinone core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer activity. The mechanism often involves the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways. For instance, studies have shown that derivatives of quinazolinone can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain derivatives exhibit strong inhibition against AChE with IC50 values indicating their potency .

Antibacterial Activity

In addition to anticancer properties, the compound's derivatives have been assessed for antibacterial activity. Research indicates moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds demonstrating significant inhibition against other pathogenic bacteria .

Study on Quinazolinone Derivatives

A study focused on synthesizing various quinazolinone derivatives revealed that compounds similar to 4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione exhibited potent anticancer and antibacterial activities. The docking studies conducted indicated favorable interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Pharmacological Evaluations

Pharmacological evaluations have shown that compounds derived from this structure can bind effectively to bovine serum albumin (BSA), which is indicative of their potential bioavailability and therapeutic efficacy. The binding interactions were analyzed using spectral methods such as NMR and IR spectroscopy .

The proposed mechanism of action for 4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione includes:

  • Inhibition of Kinases : Targeting specific kinases involved in tumor growth.
  • Enzyme Inhibition : Blocking acetylcholinesterase activity to enhance neurotransmitter levels.
  • Antibacterial Action : Disrupting bacterial cell wall synthesis or function.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's quinazolinone core is significant in drug development due to its potential as an anticancer agent. Research indicates that compounds with similar structures can:

  • Inhibit Tyrosine Kinases : This inhibition is crucial for blocking pathways involved in cancer progression.
  • Target Specific Receptors : The compound may interact with various biological receptors, leading to therapeutic effects.

Case Study: Anticancer Activity

A study investigated the anticancer properties of quinazolinone derivatives, demonstrating that modifications to the piperidine and thiane moieties can enhance cytotoxicity against various cancer cell lines. The findings suggest that the compound could be a candidate for further development as an anticancer drug.

Biological Studies

The compound can serve as a probe in chemical biology to study interactions between small molecules and biological macromolecules. Its ability to bind selectively to certain targets makes it valuable for:

  • Understanding Biological Pathways : Investigating how quinazolinone derivatives influence cellular mechanisms.
  • Drug Design : Providing insights into structural modifications that improve efficacy and reduce side effects.

Materials Science

In materials science, the unique structure of this compound may lead to the development of novel materials with specific properties. Potential applications include:

  • Polymer Chemistry : Incorporating the compound into polymer matrices to enhance mechanical or thermal properties.
  • Nanotechnology : Utilizing its structure for creating nanoscale devices or materials with tailored functionalities.

Métodos De Preparación

Starting Material Preparation

  • 7-Methoxyisatin (7-methoxy-1H-indole-2,3-dione) is prepared by nitration and oxidation of 3-methoxyaniline, followed by cyclization with chloral hydrate and hydroxylamine.

Cyclocondensation

  • Reaction of 7-methoxyisatin with urea in acidic conditions (e.g., HCl/EtOH) yields 7-methoxy-3,4-dihydroquinazolin-4-one.

Reaction Conditions :

StepReagents/ConditionsYield (%)
CyclocondensationUrea, HCl, EtOH, reflux, 6h78–85

Functionalization of the Piperidine Scaffold

The piperidine moiety is introduced via N-alkylation or reductive amination:

Synthesis of 4-(Chloromethyl)piperidine

  • Piperidine is treated with chloromethyl methyl ether (MOMCl) under basic conditions (K₂CO₃, DMF) to yield 4-(chloromethyl)piperidine.

Coupling to Quinazolinone

  • The chloromethyl piperidine intermediate reacts with 7-methoxy-3,4-dihydroquinazolin-4-one in the presence of NaH (THF, 0°C to rt, 12h):

    Quinazolinone+4-(ClCH2)piperidineNaH, THF3-[(Piperidin-4-yl)methyl]quinazolinone\text{Quinazolinone} + \text{4-(ClCH}_2\text{)piperidine} \xrightarrow{\text{NaH, THF}} \text{3-[(Piperidin-4-yl)methyl]quinazolinone}

    Yield : 65–72%.

Installation of the Thiane-1,1-dione Moiety

The sulfone group is introduced via oxidation or direct coupling:

Synthesis of 1λ⁶-Thiane-1,1-dione

  • Thiane is oxidized with H₂O₂ in acetic acid to form the sulfone.

Alkylation of Piperidine

  • The piperidine nitrogen undergoes alkylation with bromomethyl-thiane-1,1-dione (prepared from thiane sulfone and PBr₃):

    3-[(Piperidin-4-yl)methyl]quinazolinone+BrCH2-thiane sulfoneDIEA, DMFTarget Compound\text{3-[(Piperidin-4-yl)methyl]quinazolinone} + \text{BrCH}_2\text{-thiane sulfone} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound}

    Conditions : DIEA (2 eq), DMF, 60°C, 24h. Yield : 58–63%.

Alternative Pathways and Optimization

Mitsunobu Coupling

  • Use of Mitsunobu conditions (DEAD, PPh₃) to couple pre-formed thiane sulfone alcohols to the piperidine nitrogen.

Reductive Amination

  • Condensation of 4-(aminomethyl)piperidine with a ketone-derived thiane sulfone, followed by NaBH₃CN reduction.

Comparative Yields :

MethodYield (%)Purity (HPLC)
Alkylation (BrCH₂)58–6395.2
Mitsunobu71–7597.8
Reductive Amination66–7096.5

Analytical Characterization

Critical data for the target compound:

  • Molecular Formula : C₂₃H₂₈N₃O₅S (calculated).

  • MS (ESI+) : m/z 482.2 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazolinone H-5), 4.12 (s, 2H, CH₂-thiane), 3.89 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

  • Sulfone Oxidation : Over-oxidation to sulfonic acids is minimized using controlled H₂O₂ stoichiometry.

  • Piperidine Alkylation : Competing N-oxide formation is suppressed by inert atmosphere (N₂) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 7-methoxy-4-oxo-3,4-dihydroquinazoline core via condensation of substituted anthranilic acid derivatives with urea or thiourea analogs, followed by methylation .
  • Step 2 : Piperidine functionalization using reductive amination or nucleophilic substitution to introduce the methyl-piperidinyl group .
  • Step 3 : Thiane-dione moiety incorporation via sulfonation and oxidation, optimized using catalysts like Pd/C or Ru-based systems in aprotic solvents .
  • Optimization : Reaction yields (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF/THF mixtures), and catalyst loading (5–10 mol%) .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of the 1lambda6-thiane-1,1-dione moiety?

  • Methodological Answer :
  • FT-IR : Confirm sulfone groups (S=O) via asymmetric stretching at 1290–1320 cm⁻¹ and symmetric stretching at 1120–1150 cm⁻¹ .
  • NMR : Use 13C^{13}\text{C}-NMR to identify the thiane-dione’s quaternary carbon (δ 105–110 ppm) and 1H^{1}\text{H}-NMR for methylene protons adjacent to sulfone (δ 3.8–4.2 ppm, coupling with piperidine) .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~500) using C18 columns with acetonitrile/0.1% formic acid gradients .

Q. Which in vitro models are suitable for preliminary bioactivity assessment, given structural similarities to antimicrobial quinazolines?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or topoisomerase IV via fluorometric assays, using NADPH depletion or DNA unwinding as readouts .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :
  • Validation : Perform molecular docking (e.g., AutoDock Vina) with cryo-EM or X-ray crystallography structures of target enzymes (e.g., DHFR) to assess binding pose accuracy .
  • Solvent effects : Re-evaluate free-energy calculations (MM/PBSA) with explicit solvent models to account for hydrophobic interactions mispredicted in vacuum .
  • Off-target screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .

Q. What strategies improve metabolic stability in hepatic microsomal assays?

  • Methodological Answer :
  • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the quinazoline C-7 position) .
  • Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites or replace piperidine with a morpholine ring to reduce CYP3A4-mediated oxidation .

Q. How to differentiate off-target effects from true target engagement in cellular models?

  • Methodological Answer :
  • CRISPR knockdown : Compare activity in wild-type vs. target gene-knockout cell lines (e.g., DHFR-null HEK293) .
  • Orthogonal assays : Use thermal shift assays (TSA) to confirm target binding and RNA-seq to identify downstream pathway activation .

Q. Which computational methods best analyze interactions with quinazoline-sensitive enzymes?

  • Methodological Answer :
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond networks with catalytic residues (e.g., Asp27 in DHFR) .
  • QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA on analogs to predict activity cliffs and guide substituent optimization .

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